molecular formula C12H21NO3 B2993743 tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate CAS No. 1217527-22-4

tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B2993743
CAS No.: 1217527-22-4
M. Wt: 227.304
InChI Key: NPZQBWOKRKDZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate is a chiral N-Boc protected pyrrolidinone derivative that serves as a versatile and high-value building block in synthetic organic chemistry and medicinal chemistry research. Its molecular formula is C12H21NO3 and it has a molecular weight of 227.30 g/mol . The structure incorporates a stereogenic center and a reactive 4-oxo (ketone) group, allowing for further functionalization and ring formation, making it a critical intermediate in the synthesis of complex molecules. This compound is part of a class of structures investigated for their role in pharmaceutical development, particularly in the search for novel arginase inhibitors . Arginase enzymes are implicated in a wide range of diseases, including cardiovascular disorders, neurodegenerative conditions like Alzheimer's disease, and cancer through their role in the tumor microenvironment . Inhibiting these enzymes can modulate immune responses and represents a promising therapeutic strategy. As a key synthetic intermediate, this pyrrolidinone derivative provides researchers with a chiral scaffold to develop and optimize new potent and selective arginase inhibitors, such as CB-1158 (numidargistat) and OATD-02, which have shown significant antitumor activity in vivo . The compound is offered with a high purity specification (95+% to 97%) and is provided for Research Use Only. It is strictly not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

tert-butyl 4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZQBWOKRKDZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217527-22-4
Record name tert-butyl 4-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-oxopyrrolidine-1-carboxylate with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate has applications in chemistry, biology, medicine, and industry. It exists in two enantiomeric forms, (2S) and (2R), each with its own specific applications.

Chemistry

This compound is a building block for synthesizing complex molecules and acts as a chiral auxiliary in asymmetric synthesis. The synthesis of tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate typically involves reacting a pyrrolidine derivative with tert-butyl chloroformate under basic conditions, such as using triethylamine in an organic solvent like dichloromethane at room temperature. In industrial settings, continuous flow reactors can scale up the production, allowing better control over reaction conditions for higher yields and purity.

This compound undergoes chemical reactions, including oxidation, reduction, and nucleophilic substitution. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols, typically in organic solvents like dichloromethane or ethanol.

Biology

This compound can study enzyme mechanisms, develop enzyme inhibitors, and investigate biological pathways. The mechanism of action involves interaction with molecular targets like enzymes, receptors, or other proteins, modulating their activity by binding to active sites or altering their conformation, leading to changes in cellular processes and physiological responses.

Medicine

In medicine, this compound is used to develop pharmaceutical drugs, with its unique structure making it a valuable scaffold for designing new therapeutic agents.

Industry

This compound is used in the production of fine chemicals and as an intermediate in synthesizing agrochemicals and other specialty chemicals.

The biological activity of tert-butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate involves interaction with specific molecular targets like enzymes and receptors, acting as an inhibitor or modulator by binding to the active sites of these targets. Key pathways include enzyme inhibition, where the compound may inhibit enzyme activity by competing with substrates or altering the enzyme's conformation, and receptor modulation, where it can modulate receptor activity, potentially affecting signal transduction pathways.

tert-Butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

  • Organic Synthesis : It is used as a building block for synthesizing more complex organic molecules.
  • Biochemical Assays : It serves as a probe in studying enzyme mechanisms and interactions.
  • Pharmaceutical Development : Its stability and reactivity make it suitable for producing pharmaceuticals and fine chemicals.

Study 1: Enzyme Interaction

A study examined the interaction of pyrrolidine derivatives with various enzymes, highlighting that compounds with similar structures could exhibit significant inhibition of enzyme activity through competitive binding mechanisms. The findings suggest that tert-butyl (2R)-2-isopropyl-4-oxopyrrolidine-1-carboxylate may similarly affect enzyme kinetics, warranting further exploration into its inhibitory potential.

Study 2: Pharmacological Applications

Mechanism of Action

The mechanism of action of tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

The provided evidence focuses on tert-butyl alcohol (2-methyl-2-propanol) and lacks data on pyrrolidine derivatives like tert-butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate. However, general comparisons can be inferred based on structural analogs and functional groups:

Structural and Functional Group Comparisons
Compound Core Structure Key Functional Groups Reactivity/Solubility
This compound Pyrrolidine ring Carbamate, ketone, tert-butyl, isopropyl Likely polar aprotic solvent soluble; carbamate stable under basic conditions
tert-Butyl alcohol Alcohol Hydroxyl, tert-butyl Polar protic solvent soluble; reacts with acids/oxidizers
Boc-protected amines (e.g., Boc-pyrrolidine) Pyrrolidine ring Carbamate (Boc) Acid-labile protecting group; common in peptide synthesis

Key Differences :

  • Reactivity : The pyrrolidine derivative’s carbamate group is less reactive toward nucleophiles compared to tert-butyl alcohol’s hydroxyl group, which readily forms esters or ethers.
  • Stability : The tert-butyl carbamate in the pyrrolidine compound is stable under basic conditions but cleaved by acids, whereas tert-butyl alcohol decomposes in the presence of strong acids to release isobutylene.
  • Applications : While tert-butyl alcohol is a solvent or fuel additive, the pyrrolidine derivative is more likely used in medicinal chemistry for its constrained ring structure.

Biological Activity

tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate (CAS Number: 1217527-22-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO3. The compound features a pyrrolidine ring with a tert-butyl group and an isopropyl substituent, contributing to its unique chemical behavior and potential biological activity. The presence of these bulky groups may influence the compound's interactions with biological targets.

Synthesis

The synthesis typically involves the reaction of tert-butyl 2-oxopyrrolidine-1-carboxylate with isopropylamine, often using solvents like dichloromethane or tetrahydrofuran in the presence of bases such as triethylamine. This multi-step process highlights the importance of stereochemistry in achieving desired yields and purity levels.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation, potentially affecting various cellular pathways.

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit antiviral properties. For instance, studies on similar pyrrolidine derivatives have shown effectiveness against influenza virus neuraminidase, suggesting that this compound may also possess similar inhibitory effects . The cytopathogenic effects of viral infections can be reduced by such compounds, highlighting their potential as antiviral agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberSimilarity
tert-Butyl 2-methyl-4-oxopyrrolidine-1-carboxylate1027775-28-50.96
(R)-tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate1217633-41-40.96
(S)-tert-Butyl 2-isopropyl-4-oxopyrrolidine-1-carboxylate1212437-79-00.96

These compounds exhibit variations in their substituents or stereochemistry, which can significantly influence their biological activities.

Case Studies and Research Findings

Research has shown that derivatives similar to tert-butyl 2-isopropyl-4-oxopyrrolidine have been evaluated for their therapeutic potential in various contexts:

  • Influenza Virus Inhibition : Studies have demonstrated that certain pyrrolidine derivatives can effectively inhibit influenza virus neuraminidase, reducing viral replication and cytopathic effects in cell cultures .
  • Oxidative Stress Mitigation : Related compounds have been shown to enhance antioxidant enzyme activities, providing protective effects against oxidative stress-induced damage in various cell types .
  • Potential Neuroprotective Effects : Some studies suggest that derivatives may exhibit neuroprotective properties by reducing glutamate-induced toxicity in neuronal cells, indicating a broader therapeutic application .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.